![molecular formula C13H15ClN2O4 B3060072 N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride CAS No. 1609407-41-1](/img/structure/B3060072.png)
N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride
Overview
Description
N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride, also known as FMEA, is a chemical compound that has been widely used in scientific research. FMEA is a member of the beta-adrenergic receptor antagonist family, and it is commonly used to study the physiological and biochemical effects of beta-adrenergic receptor blockade.
Scientific Research Applications
Preparation and Derivative Synthesis
- Synthesis and Transformation : Yilmaz and Shine (1988) described the preparation of hydrochloride derivatives of N-methyl-2-(4-nitrophenoxy)ethanamine, highlighting the base-catalyzed rearrangement process for these compounds (Yilmaz & Shine, 1988).
- Synthetic Routes Development : Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in pharmaceuticals, demonstrating the method's convenience and economy (Luo et al., 2008).
Chemical Characterization and Applications
- Chemical Reactions and Derivatives : Knipe et al. (1977) explored the preparation of 2-(p-nitrophenoxy)ethylamines through various chemical reactions, offering insights into the versatility of such compounds (Knipe, Sridhar, & Lound-Keast, 1977).
- Agricultural Applications : Rui (2002) synthesized chloro 2 (p nitrophenoxy) ethane and its analogues, finding applications in rice planting to accelerate growth and improve output (Rui, 2002).
- Biocidal Properties : Walter and Cooke (1997) highlighted 2-(Decylthio)Ethanamine Hydrochloride's multifunctional biocidal properties, including broad-spectrum activity against various microorganisms and corrosion inhibition in water systems (Walter & Cooke, 1997).
Biochemical and Medical Research
- Schiff Bases Synthesis and Biological Activity : A study in 2023 synthesized Schiff bases from 2-(2-methoxyphenoxy)ethanamine, exploring their antimicrobial and antidiabetic properties and potential as Covid-19 inhibitors (G, K, P, & N, 2023).
- Metabolic Pathways Identification : Seo et al. (2018) investigated the in vitro metabolism of 25N-NBOMe, a derivative of 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine, in human liver microsomes, providing insights into metabolic pathways and biomarkers for intoxication cases (Seo et al., 2018).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c16-15(17)12-5-1-2-6-13(12)19-9-7-14-10-11-4-3-8-18-11;/h1-6,8,14H,7,9-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJURVIEKUCDKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCNCC2=CC=CO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609407-41-1 | |
Record name | 2-Furanmethanamine, N-[2-(2-nitrophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.